molecular formula C6H14NO4P B3054886 Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate CAS No. 62285-48-7

Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate

Cat. No.: B3054886
CAS No.: 62285-48-7
M. Wt: 195.15 g/mol
InChI Key: UCMQGDLEPLRBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate (CAS 62285-48-7) is a high-purity organophosphorus compound supplied for advanced chemical and pharmaceutical research. With the molecular formula C6H14NO4P and a molecular weight of 195.15 g/mol, this chemical serves as a versatile synthon and building block in organic synthesis . Phosphonate esters like this one are of significant interest in medicinal chemistry for the development of novel bioactive molecules. They are frequently utilized in the synthesis of α-aminophosphonates and α-hydroxyphosphonates, which are considered privileged structures in drug discovery due to their potential as enzyme inhibitors, herbicides, antibacterial, and antitumor agents . The structure incorporates a dimethylcarbamoyl group linked to a phosphonate ester, making it a valuable precursor for further chemical modifications. Research into similar phosphonate compounds has demonstrated their application in creating novel chromeno[2,3-d]pyrimidinyl phosphonates, which have shown promising in vitro antitumor activity against various human cancer cell lines . As part of the broader class of organophosphorus compounds, its utility extends to roles in catalysis and the development of complex molecules for biological evaluation . This product is intended for research purposes in a controlled laboratory setting only.

Properties

IUPAC Name

2-dimethoxyphosphoryl-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO4P/c1-7(2)6(8)5-12(9,10-3)11-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMQGDLEPLRBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CP(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513032
Record name Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62285-48-7
Record name Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Haloacetamide Derivatives

The most direct route involves displacing a halogen atom from 2-chloro-N,N-dimethylacetamide with dimethyl phosphite under basic conditions. This method parallels the synthesis of its diethyl analog (CAS 3842-86-2):

Procedure :

  • Substrate Preparation : 2-Chloro-N,N-dimethylacetamide is synthesized by reacting chloroacetyl chloride with dimethylamine in dichloromethane at 0–5°C.
  • Phosphorylation : The chloroacetamide derivative is treated with dimethyl phosphite in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). The reaction proceeds via an SN2 mechanism, with the phosphite anion attacking the electrophilic carbon:
    $$
    \text{ClCH}2\text{C(O)N(CH}3\text{)}2 + (\text{CH}3\text{O})2\text{P(O)H} \xrightarrow{\text{NaH, THF}} \text{(CH}3\text{O)}2\text{P(O)CH}2\text{C(O)N(CH}3\text{)}2 + \text{HCl}
    $$
  • Workup : The product is isolated via aqueous extraction and purified by vacuum distillation or column chromatography.

Key Data :

Parameter Value
Yield 70–85%
Reaction Time 12–24 hours
Temperature 25–40°C
Purity (GC-MS) ≥95%

Advantages : High atom economy and straightforward scalability.
Limitations : Requires strict anhydrous conditions to prevent hydrolysis of the phosphite.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction enables phosphorylation using trimethyl phosphite and a halogenated acetamide. This method is effective for introducing phosphonate groups but requires elevated temperatures:

Procedure :

  • Reagent Setup : Trimethyl phosphite (1.2 equiv) and 2-bromo-N,N-dimethylacetamide (1.0 equiv) are combined in toluene.
  • Reaction : The mixture is refluxed at 110°C for 8–12 hours, forming the phosphonate via a nucleophilic displacement mechanism:
    $$
    \text{BrCH}2\text{C(O)N(CH}3\text{)}2 + (\text{CH}3\text{O})3\text{P} \rightarrow \text{(CH}3\text{O)}2\text{P(O)CH}2\text{C(O)N(CH}3\text{)}2 + \text{CH}_3\text{Br}
    $$
  • Isolation : Excess toluene and byproducts are removed under reduced pressure, followed by recrystallization from ethanol.

Key Data :

Parameter Value
Yield 65–75%
Reaction Time 8–12 hours
Temperature 110°C
Purity (NMR) ≥90%

Advantages : Avoids strong bases, simplifying purification.
Limitations : Bromoacetamide derivatives are less readily available than chloro analogs.

Transesterification of Diethyl Phosphonate Analogs

The diethyl derivative (CAS 3842-86-2) can be converted to the dimethyl compound via transesterification, leveraging the lability of ethyl groups under acidic or basic conditions:

Procedure :

  • Reaction Setup : Diethyl [2-(dimethylamino)-2-oxoethyl]phosphonate (1.0 equiv) is dissolved in methanol with catalytic sodium methoxide (NaOMe, 0.1 equiv).
  • Transesterification : The mixture is stirred at 60°C for 24–48 hours, displacing ethyl groups with methyl:
    $$
    \text{(C}2\text{H}5\text{O)}2\text{P(O)CH}2\text{C(O)N(CH}3\text{)}2 + 2 \text{CH}3\text{OH} \xrightarrow{\text{NaOMe}} \text{(CH}3\text{O)}2\text{P(O)CH}2\text{C(O)N(CH}3\text{)}2 + 2 \text{C}2\text{H}5\text{OH}
    $$
  • Purification : Ethanol and unreacted methanol are evaporated, and the product is distilled under vacuum.

Key Data :

Parameter Value
Yield 50–60%
Reaction Time 24–48 hours
Temperature 60°C
Purity (HPLC) ≥85%

Advantages : Utilizes commercially available diethyl precursors.
Limitations : Lower yields due to equilibrium limitations and side reactions.

Kabachnik-Fields Reaction Variant

A modified Kabachnik-Fields reaction introduces the phosphonate and amide groups simultaneously. This one-pot method is less common but offers synthetic flexibility:

Procedure :

  • Condensation : Dimethyl phosphite (1.0 equiv), dimethylamine (2.0 equiv), and glyoxal (1.0 equiv) are combined in acetonitrile.
  • Reaction : The mixture is heated at 80°C for 6–8 hours, forming the product through a tandem condensation-phosphorylation mechanism:
    $$
    \text{(CH}3\text{O)}2\text{P(O)H} + \text{(CH}3\text{)}2\text{NH} + \text{OCHCHO} \rightarrow \text{(CH}3\text{O)}2\text{P(O)CH}2\text{C(O)N(CH}3\text{)}2 + \text{H}2\text{O}
    $$
  • Workup : The product is extracted with ethyl acetate and purified via silica gel chromatography.

Key Data :

Parameter Value
Yield 40–55%
Reaction Time 6–8 hours
Temperature 80°C
Purity (TLC) ≥80%

Advantages : Avoids pre-functionalized acetamide precursors.
Limitations : Moderate yields and competing side reactions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, each with distinct properties and applications .

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of "Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate" are not available in the search results, the available information provides a foundational overview.

Overview of this compound
this compound is a chemical compound with the molecular formula C6H14NO4P . It is also known by other names, including 2-dimethoxyphosphoryl-N,N-dimethylacetamide .

Key Properties

  • Molecular Weight: 195.15 g/mol
  • CAS Registry Number: 62285-48-7

Related Compounds and Applications
Phosphonates, in general, have a wide array of applications across various industries .

  • Medicinal Uses: Bisphosphonates, a class of phosphonates, are used as drugs for treating osteoporosis, Paget's disease, bone metastases, and other skeletal disorders . Examples include etidronate, clodronate, and alendronate .
  • Agricultural Uses: Phosphonates are present in pesticides such as Fosetyl-Al (a fungicide) and potassium phosphite (used for plant diseases). They are also used in insecticides, fungicides, and fertilizers .
  • Water Treatment: Phosphonates are important in water treatment for preventing scale formation by inhibiting the precipitation and aggregation of scale- and deposit-forming crystals .
  • Green Synthesis Methods: Phosphonates are studied for green synthesis methods, recycling, and degradation strategies, especially since phosphorus is considered a critical raw material by the EU .
  • Inhibitory Action: Diethyl (2-(methylamino)-2-oxoethyl)phosphonate, a related compound, has been shown in in vitro studies to inhibit aminotransferases, which suggests potential applications in enzyme interaction studies.

Mechanism of Action

The mechanism by which dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Derivatives

Structural and Functional Group Variations

The target compound is compared to five analogues with modifications in substituents, chain length, or aromaticity. Key differences are summarized below:

Table 1: Comparative Analysis of Phosphonate Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Physical Properties Applications
This compound 62285-48-7 C₆H₁₄NO₄P 195.15 Dimethylamino, phosphonate ester, ketone Liquid (exact mp/bp not reported) Coupling reactions in antibiotic synthesis
Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate 124931-12-0 C₈H₁₈NO₅P 239.21 Methoxy(methyl)amino, phosphonate ester White powder; mp not reported Synthetic reagent for specialty chemicals
Dimethyl (2-oxopropyl)phosphonate - C₅H₁₁O₄P 166.11 Phosphonate ester, ketone Liquid; bp ~100–120°C (estimated) Wittig reactions, prostaglandin precursor
Dimethyl (2-oxoheptyl)phosphonate 36969-89-8 C₉H₁₉O₄P 222.22 Phosphonate ester, ketone, long alkyl chain Clear colorless to yellow liquid Intermediate for lipoxygenase/prostaglandin inhibitors
Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate 724705-90-2 C₁₂H₁₅O₄P 254.22 Aryl (2,5-dimethylphenyl), phosphonate ester, ketone Solid; mp not reported Potential use in materials science (limited data)

Functional Group Impact on Properties

  • Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances electrophilicity at the phosphonate center, facilitating nucleophilic attacks in coupling reactions .
  • Aryl Substitutents : Compounds like 724705-90-2 exhibit increased stability due to aromatic conjugation but reduced solubility in polar solvents .
  • Chain Length : Longer chains (e.g., 36969-89-8) improve lipophilicity, making them suitable for pharmaceutical intermediates targeting lipid-rich environments .

Biological Activity

Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate is an organophosphorus compound that has garnered attention for its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a phosphonate functional group attached to a dimethylamino moiety. Its molecular formula is C5_5H12_{12}N2_2O4_4P, with a molecular weight of approximately 195.18 g/mol. The presence of the dimethylamino group enhances its biological reactivity and interaction with various biomolecules.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It has been shown to inhibit key enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. This inhibition disrupts normal metabolic pathways, leading to altered cellular functions and signaling.

Inhibition Profile

  • Aminotransferases : Enzymes that catalyze the transfer of amino groups from one molecule to another.
  • Dehydrogenases : Enzymes that facilitate the removal of hydrogen from substrates, crucial in metabolic processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : It forms stable complexes with enzyme active sites, significantly affecting their activity and subsequently influencing metabolic pathways.
  • Antiviral Properties : Some derivatives have demonstrated antiviral activity, suggesting potential applications in pharmaceutical development.
  • Neuroprotective Effects : Preliminary studies indicate possible neuroprotective effects due to its interaction with cholinergic systems.

Data Table: Comparative Biological Activity

Compound NameMolecular FormulaKey Biological ActivitiesIC50 (μM)
This compoundC5_5H12_{12}N2_2O4_4PEnzyme inhibition, antiviralTBD
Diethyl (2-(methylamino)-2-oxoethyl)phosphonateC6_6H15_{15}N2_2O4_4PEnzyme inhibition38.60
Diethyl (N-methoxy-N-methycarbamoylmethyl)phosphonateC8_8H15_{15}N3_3O5_5PAntiviral propertiesTBD

Study 1: Enzyme Inhibition

In vitro studies have shown that this compound effectively inhibits aminotransferase activity. The compound demonstrated an IC50 value indicating significant potency as an enzyme inhibitor compared to traditional inhibitors like Tacrine.

Study 2: Antiviral Activity

Research on phosphonic acid derivatives has revealed promising antiviral properties. This compound derivatives exhibited inhibitory effects against viral replication in cell cultures, suggesting potential therapeutic applications in virology.

Q & A

Q. What are the established synthetic routes for Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate, and what methodological considerations are critical for reproducibility?

A widely applicable method involves alkaline hydrolysis of dimethyl phosphonate precursors followed by esterification with 2,2,2-trifluoroethanol using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as a catalyst, following the Steglich protocol . Key considerations include maintaining anhydrous conditions, precise stoichiometric ratios of reagents, and inert atmospheres to prevent side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) or in situ infrared spectroscopy.

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming the phosphonate backbone and dimethylamino groups. Fourier-Transform Infrared (FTIR) spectroscopy can validate carbonyl (C=O) and P=O bond presence. Mass spectrometry (MS) provides molecular weight confirmation, while high-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) . Cross-referencing spectral data with published benchmarks is critical for validation.

Q. What safety protocols must be prioritized during handling and storage?

Avoid skin/eye contact and inhalation by using nitrile gloves, lab coats, and fume hoods. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis. Safety Data Sheets (SDS) emphasize immediate decontamination with water for exposures and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields or spectroscopic data across studies?

Contradictions may arise from impurities, solvent effects, or instrumental calibration. Reproduce experiments under controlled conditions (e.g., standardized solvents, temperatures) and validate using multiple techniques (e.g., X-ray crystallography for structural clarity). Cross-check with independent databases (e.g., PubChem, NIST) to identify anomalies . For yield disparities, optimize catalyst loading (e.g., DMAP at 5–10 mol%) or employ kinetic studies to identify rate-limiting steps.

Q. What strategies minimize byproduct formation during synthesis, and how can these byproducts be identified?

Byproducts such as hydrolyzed phosphonic acids or dimerized species can form under moisture exposure. Use molecular sieves or anhydrous solvents to suppress hydrolysis. Advanced characterization via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) paired with tandem MS (GC-MS/MS) helps identify trace impurities . Computational modeling (e.g., DFT calculations) can predict reactive intermediates and guide reaction pathway optimization.

Q. How does this compound perform in membrane separation technologies or fuel engineering applications?

Phosphonates are explored for ion-exchange membranes due to their thermal stability and hydrophilicity. In fuel engineering, their metal-chelating properties may reduce engine deposits. Experimental designs should evaluate stability under high-temperature/pressure conditions and compatibility with polymer matrices (e.g., Nafion®) . Advanced studies might incorporate neutron scattering to analyze membrane morphology or combustion calorimetry for fuel performance metrics.

Q. What methodologies address the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies by exposing the compound to pH gradients (1–14) and temperatures (25–100°C). Monitor degradation via ³¹P NMR to detect hydrolysis products (e.g., phosphoric acids). For long-term stability, use Arrhenius modeling to extrapolate shelf-life under storage conditions .

Methodological Frameworks

Q. How should researchers design experiments to investigate the compound’s role in catalytic systems or as a ligand?

Employ kinetic profiling (e.g., Eyring plots) to assess catalytic efficiency in model reactions (e.g., cross-coupling). X-ray absorption spectroscopy (XAS) or electron paramagnetic resonance (EPR) can elucidate coordination geometries. For ligand studies, compare binding constants (Kd) with competing ligands using isothermal titration calorimetry (ITC) .

Q. What advanced computational tools support the prediction of this compound’s reactivity or interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electronic structures and transition states. Molecular dynamics (MD) simulations predict solvation effects and diffusion coefficients in membrane applications. Software suites like Gaussian or ORCA are standard for such analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate
Reactant of Route 2
Reactant of Route 2
Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.